9-cis Acitretin

Description

General Classification of Retinoids

Retinoids are categorized into generations based on their molecular structure and receptor selectivity. dermnetnz.orgnih.gov This classification helps in understanding their specific biological activities.

First-generation retinoids include natural forms like retinol (B82714), retinal, tretinoin (B1684217) (all-trans-retinoic acid), and isotretinoin (B22099) (13-cis-retinoic acid), as well as alitretinoin (9-cis-retinoic acid). dermnetnz.orgnih.gov These are considered non-aromatic retinoids. dermnetnz.org

Second-generation retinoids are synthetic mono-aromatic compounds. nih.gov This generation includes etretinate (B1671770) and its active metabolite, acitretin (B1665447). nih.govdermnetnz.org In these compounds, the cyclohexene (B86901) ring of the natural retinoid structure is replaced by a benzene (B151609) ring. nih.gov

Third-generation retinoids are poly-aromatic and are characterized by their selective activity towards specific retinoid receptors. nih.gov Examples include adapalene, tazarotene, and bexarotene. dermnetnz.org

A fourth generation has also been described, which includes trifarotene. dermnetnz.org

Retinoids can exist in various isomeric forms due to the presence of double bonds in their polyene side chain. nih.govplasticsurgerykey.com The most common and biologically significant isomers of retinoic acid are all-trans-retinoic acid, 9-cis-retinoic acid, and 13-cis-retinoic acid. plasticsurgerykey.comwikipedia.orgplasticsurgerykey.com The specific isomeric form influences the molecule's shape and its ability to bind to and activate retinoid receptors. nih.gov

Positional and Geometric Isomerism of Acitretin

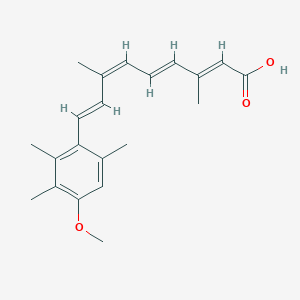

Acitretin, a second-generation retinoid, is chemically known as (2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid. synzeal.com Its structure consists of a substituted benzene ring and a polyene side chain with a terminal carboxylic acid group. simsonpharma.comiarc.fr

Due to the conjugated tetraene structure of its side chain, acitretin is susceptible to photoisomerization, leading to the formation of multiple geometric isomers. iarc.fr Research has shown that under natural light, acitretin can undergo interconversion between its various isomers, including all-trans-acitretin, 9-cis-acitretin, 13-cis-acitretin, and 9,13-di-cis-acitretin. nih.gov This isomerization is a dynamic process, and an equilibrium mixture of these isomers can be formed. nih.gov

Table 1: Chemical Properties of 9-cis Acitretin

| Property | Value |

| IUPAC Name | (2E,4E,6Z,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid nih.govlgcstandards.com |

| Molecular Formula | C21H26O3 nih.govlgcstandards.com |

| Molecular Weight | 326.43 g/mol simsonpharma.com |

| CAS Number | 419534-31-9 nih.govlgcstandards.com |

Table 2: Classification of Selected Retinoids

| Generation | Compound | Class |

| First | Tretinoin (all-trans-retinoic acid) | Non-aromatic dermnetnz.org |

| First | Isotretinoin (13-cis-retinoic acid) | Non-aromatic dermnetnz.org |

| First | Alitretinoin (9-cis-retinoic acid) | Non-aromatic dermnetnz.org |

| Second | Acitretin | Mono-aromatic dermnetnz.org |

| Second | Etretinate | Mono-aromatic dermnetnz.org |

| Third | Adapalene | Poly-aromatic dermnetnz.org |

| Third | Tazarotene | Poly-aromatic dermnetnz.org |

| Fourth | Trifarotene | Fourth Generation dermnetnz.org |

Structure

3D Structure

Properties

Molecular Formula |

C21H26O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(2E,4E,6Z,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8-,15-12+ |

InChI Key |

IHUNBGSDBOWDMA-CJJRUFRZSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C)C)C)OC |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |

Origin of Product |

United States |

Molecular Mechanisms of Action and Receptor Interactions

Retinoid Receptor Systems and Subtypes

The retinoid signaling pathway is primarily governed by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs) youtube.com. Both receptor families are composed of three distinct subtypes, or isotypes: α, β, and γ, each encoded by a separate gene youtube.comwikipedia.orgmedchemexpress.com.

The Retinoic Acid Receptors (RARs) are key mediators of retinoid action. The three subtypes, RARα, RARβ, and RARγ, exhibit tissue-specific expression patterns and can have overlapping or distinct functions youtube.commedchemexpress.com. RARs are activated by binding to specific forms of retinoic acid, including all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid wikipedia.org. Upon ligand binding, RARs undergo a conformational change that facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription wikipedia.org.

The Retinoid X Receptors (RXRs), with their subtypes RXRα, RXRβ, and RXRγ, play a crucial role as master regulators in nuclear receptor signaling youtube.com. RXRs can form homodimers (RXR/RXR) or, more commonly, heterodimers with other nuclear receptors, including RARs (RXR/RAR) youtube.com. These heterodimeric complexes are the functional units that mediate the biological effects of retinoids nih.gov. While RARs can be activated by both all-trans and 9-cis isomers of retinoic acid, RXRs are specifically activated by 9-cis-retinoic acid youtube.comnih.gov.

Ligand-Receptor Binding and Activation Profiles

The pharmacological activity of 9-cis Acitretin (B1665447) is determined by its binding affinity for and activation of the various retinoid receptor subtypes.

9-cis Acitretin, in the form of 9-cis-retinoic acid, is a pan-agonist, meaning it can bind to and activate both RAR and RXR families of receptors researchgate.netresearchgate.net. This dual receptor activity distinguishes it from other retinoids like all-trans-retinoic acid (ATRA), which is a high-affinity ligand for RARs but does not significantly bind to RXRs nih.govnih.gov. The ability of this compound to bind to RXRs is a key aspect of its molecular mechanism, as RXRs are obligate partners for a number of nuclear receptors youtube.com.

The binding affinities of different retinoid isomers for RAR and RXR subtypes have been characterized through competitive binding assays. 9-cis-retinoic acid binds with high affinity to all three RXR subtypes, with dissociation constants (Kd) in the nanomolar range. In contrast, RARs bind both all-trans-retinoic acid and 9-cis-retinoic acid with high affinity, also in the nanomolar range nih.gov.

One study reported the dissociation constants (Kd) for 9-cis-retinoic acid with RXRα, RXRβ, and RXRγ to be 15.7 nM, 18.3 nM, and 14.1 nM, respectively. The same study indicated that RARs bind both all-trans-retinoic acid and 9-cis-retinoic acid with Kd values in the range of 0.2-0.7 nM nih.gov.

Another study using IC50 values, which represent the concentration of a ligand that displaces 50% of a radiolabeled ligand, demonstrated that all-trans-retinoic acid and 9-cis-retinoic acid compete for binding to RAR subtypes. For the competition against [3H]9-cis-RA binding to RARs, the IC50 values were approximately 5 nM for all-trans-RA and 12 nM for 9-cis-RA. When competing against [3H]t-RA, 9-cis-RA showed IC50 values of 31 nM for RARα, 8 nM for RARβ, and 60 nM for RARγ, while all-trans-RA had an IC50 of about 5 nM for all RAR subtypes nih.gov.

| Retinoid Isomer | Receptor Subtype | Binding Affinity (Kd) |

|---|---|---|

| 9-cis-Retinoic Acid | RXRα | 15.7 nM |

| 9-cis-Retinoic Acid | RXRβ | 18.3 nM |

| 9-cis-Retinoic Acid | RXRγ | 14.1 nM |

| 9-cis-Retinoic Acid | RARs (general) | 0.2-0.7 nM |

| All-trans-Retinoic Acid | RARs (general) | 0.2-0.7 nM |

| Competing Ligand | Receptor Subtype | IC50 Value (vs. [3H]t-RA) |

|---|---|---|

| 9-cis-Retinoic Acid | RARα | 31 nM |

| 9-cis-Retinoic Acid | RARβ | 8 nM |

| 9-cis-Retinoic Acid | RARγ | 60 nM |

| All-trans-Retinoic Acid | RARs (α, β, γ) | ~5 nM |

The binding of a ligand to a retinoid receptor initiates a cascade of events leading to the activation of target gene transcription, a process known as transactivation. The potency of a retinoid is often measured by its EC50 value, which is the concentration required to elicit a half-maximal transcriptional response.

Consistent with its binding profile, 9-cis-retinoic acid is a potent activator of both RAR- and RXR-mediated transcription. Studies have shown that 9-cis-retinoic acid can be up to 40-fold more potent than all-trans-retinoic acid in transactivation assays involving RXRs nih.govelsevierpure.comdrugbank.com. In assays using chimeric receptors, 9-cis-retinoic acid transcriptionally activates both GAL4-RXR and GAL4-RAR chimeras with EC50 values in the range of 3-20 nM. In contrast, all-trans-retinoic acid efficiently activates only the GAL4-RAR chimeric receptors nih.gov.

| Ligand | Chimeric Receptor | Transactivation (EC50) |

|---|---|---|

| 9-cis-Retinoic Acid | GAL4-RXR | 3-20 nM |

| 9-cis-Retinoic Acid | GAL4-RAR | 3-20 nM |

| All-trans-Retinoic Acid | GAL4-RXR | Inefficient Activation |

| All-trans-Retinoic Acid | GAL4-RAR | Efficient Activation |

Pan-Agonist Properties of 9-cis Retinoic Acid as a Mechanistic Model

To comprehend the broad activity of retinoids like Acitretin, the action of 9-cis retinoic acid serves as a crucial mechanistic model. 9-cis retinoic acid, a naturally occurring stereoisomer of retinoic acid, is a high-affinity ligand for both the Retinoic Acid Receptor (RAR) and the Retinoid X Receptor (RXR) families. researchgate.netnih.gov This ability to bind to and activate both receptor types defines it as a pan-agonist. glpbio.com In contrast, all-trans-retinoic acid (t-RA), another endogenous retinoid, binds with high affinity only to RARs. nih.govnih.gov

The pan-agonist nature of 9-cis retinoic acid is critical because it can initiate signaling through pathways mediated by RARs, RXRs, or heterodimers of the two. pnas.org This dual receptor activity provides a framework for understanding how certain synthetic retinoids can elicit a wide range of biological effects. researchgate.net The binding affinities of 9-cis retinoic acid and all-trans-retinoic acid to the different receptor subtypes illustrate this distinction. 9-cis retinoic acid binds to all three RXR subtypes (α, β, and γ) with high affinity, whereas t-RA does not. pnas.org Both retinoids, however, can bind effectively to all three RAR subtypes. pnas.org

Table 1: Comparative Binding Affinities of Endogenous Retinoids to Nuclear Receptors

| Ligand | Receptor Subtype | Dissociation Constant (Kd) in nM |

|---|---|---|

| 9-cis-Retinoic Acid | RXRα | 15.7 pnas.org |

| RXRβ | 18.3 pnas.org | |

| RXRγ | 14.1 pnas.org | |

| all-trans-Retinoic Acid | RXRα | No Binding pnas.org |

| RXRβ | No Binding pnas.org | |

| RXRγ | No Binding pnas.org | |

| 9-cis-Retinoic Acid | RARα | 0.5 pnas.org |

| RARβ | 0.4 pnas.org | |

| RARγ | 0.7 pnas.org | |

| all-trans-Retinoic Acid | RARα | 0.2 pnas.org |

| RARβ | 0.2 pnas.org | |

| RARγ | 0.2 pnas.org |

Nuclear Receptor Dimerization and DNA Recognition

Retinoids regulate gene expression by binding to nuclear receptors which, in turn, bind to specific DNA sequences. nih.gov This process is fundamentally dependent on the dimerization of these receptors. Upon entering the nucleus, retinoids bind to RARs and RXRs, which must form dimers to effectively recognize and bind to their target DNA sites and subsequently modulate gene transcription. ijdvl.comnih.gov

Formation of RAR/RXR Heterodimers

The predominant functional unit for retinoid signaling is the heterodimer formed between a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). nih.govwikipedia.org Acitretin exerts its effects by binding to these nuclear receptors. nih.govactasdermo.org In the RAR/RXR heterodimer, the two receptors work in concert to regulate the expression of target genes. This formation is considered a nonpermissive heterodimer because its functional activation typically requires an agonist to bind to the RAR subunit. nih.gov

Formation and Function of RXR Homodimers

In addition to forming heterodimers with RARs, RXRs have the capacity to form dimers with themselves, known as RXR homodimers (RXR/RXR). nih.gov These homodimers bind to a distinct set of DNA response elements and regulate a different profile of genes compared to RAR/RXR heterodimers. The activation of RXR homodimers is dependent on the binding of an RXR-specific ligand, such as 9-cis retinoic acid.

Interaction with Retinoic Acid Response Elements (RAREs)

RAR/RXR heterodimers regulate gene transcription by binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), located in the promoter regions of target genes. nih.govwikipedia.org The binding of the RAR/RXR complex to a RARE, coupled with the binding of a ligand like an active metabolite of Acitretin to the RAR component, initiates a conformational change. This change leads to the recruitment of co-activator or co-repressor proteins, which ultimately results in the activation or repression of gene transcription. wikipedia.org

Interaction with Retinoid X Response Elements (RXREs)

RXR homodimers, as well as some RXR heterodimers with other partners, recognize and bind to a different class of DNA sequences called Retinoid X Response Elements (RXREs). The binding of an RXR agonist, modeled by 9-cis retinoic acid, to the RXR homodimer triggers the transcriptional regulation of genes containing RXREs. An example of this regulation is seen with the gene for cellular retinol-binding protein type II (CRBPII), whose expression is significantly upregulated by retinoic acid in the presence of RXR via binding to a specific element in its promoter. researchgate.net

Heterodimerization with Other Nuclear Receptors (e.g., PPARs, TR, VDR)

RXR is often referred to as a "master regulator" because of its ability to form heterodimers not only with RARs but also with a variety of other nuclear receptors. nih.gov These partners include the Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov In these partnerships, RXR typically acts as a non-ligand-binding or silent partner, facilitating the binding of the dimer to DNA and enabling the partner receptor (e.g., VDR) to regulate gene expression in response to its own specific ligand (e.g., vitamin D3). nih.gov This promiscuous partnering capacity of RXR significantly broadens the scope of genes and physiological pathways that can be influenced by retinoid signaling.

Transcriptional Regulation and Gene Expression Modulation

This compound, a synthetic retinoid, exerts its effects on gene expression primarily through its interaction with nuclear receptors. It is a high-affinity ligand for the Retinoid X Receptors (RXRs) and can also activate Retinoic Acid Receptors (RARs). These receptors function as ligand-activated transcription factors. Upon binding this compound, the receptors undergo conformational changes that enable them to modulate the transcription of target genes, playing a crucial role in various biological processes such as cell differentiation, proliferation, and apoptosis. Hundreds of genes are known to be regulated by retinoic acid and its analogs. nih.gov

The transcriptional activity of these receptors is mediated through their binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs (RXR/RAR) and the thyroid hormone receptor (TR), to regulate gene expression. nih.govoup.com The formation of these dimeric complexes on RAREs is a critical step in initiating the transcriptional response to this compound.

Recruitment of Corepressor and Coactivator Proteins

In the absence of a ligand, RAR/RXR heterodimers are often bound to RAREs and associated with corepressor proteins, such as N-CoR (Nuclear Receptor Corepressor), which mediate transcriptional repression. nih.govbiorxiv.org The binding of this compound to the RXR component of a heterodimer can induce the release of these corepressors. nih.govoup.com For instance, in the context of the TR-RXR heterodimer, this compound has been shown to facilitate the dissociation of corepressors, which is a key step in switching from gene silencing to gene activation. nih.govoup.com

Upon ligand binding and corepressor release, the receptor complex recruits coactivator proteins. biorxiv.org These coactivators are essential for the subsequent steps in transcriptional activation. Notable coactivators involved in retinoid receptor signaling include:

SRC-1 (Steroid Receptor Coactivator-1) and ACTR (Activator of thyroid and retinoic acid receptor) : The recruitment of these coactivators is enhanced by the formation of a ternary complex consisting of the RAR/RXR heterodimer and DNA. nih.gov

TIF-2 (Transcriptional Intermediary Factor 2) : This is another member of the p160 family of coactivators, alongside SRC-1, that is recruited to the ligand-bound receptor complex. biorxiv.org

p300/CBP (CREB-binding protein) : These are highly related histone acetyltransferases that function as global transcriptional coactivators in numerous cellular processes, including retinoic acid-induced differentiation. nih.govnih.gov While both are involved, they can have distinct functions. For example, in F9 embryonal carcinoma cells, p300 was found to be essential for retinoic acid-induced differentiation, whereas CBP was not. nih.gov

The interaction between the ligand-bound receptor and these coactivators is crucial for initiating the downstream events that lead to the modulation of target gene expression.

Mechanisms of Chromatin Remodeling

The recruitment of coactivator complexes by this compound-bound nuclear receptors is a pivotal step in initiating chromatin remodeling. Many of these coactivators, particularly p300 and CBP, possess intrinsic histone acetyltransferase (HAT) activity. nih.govnih.gov HATs catalyze the acetylation of lysine residues on the N-terminal tails of histone proteins. This modification neutralizes the positive charge of the histones, which is thought to weaken their interaction with the negatively charged DNA backbone. This "loosening" of the chromatin structure, transitioning it from a condensed, transcriptionally silent state (heterochromatin) to a more open, accessible state (euchromatin), facilitates the binding of the transcriptional machinery to the DNA.

Direct and Indirect Modulation of Target Gene Transcription

The binding of this compound-activated receptor complexes to RAREs leads to the direct transcriptional regulation of a host of target genes. Gene expression profiling studies have identified numerous genes that are either upregulated or downregulated following treatment with this compound (also known as alitretinoin).

A study on skin biopsies from patients treated with this compound identified a significant number of differentially expressed genes. The tables below show the top 50 upregulated and downregulated genes, providing insight into the direct and indirect molecular targets of this compound. researchgate.net

| Gene Symbol | Gene Name |

|---|---|

| KRT4 | Keratin (B1170402) 4 |

| SPRR2D | Small Proline-Rich Protein 2D |

| SPRR2A | Small Proline-Rich Protein 2A |

| CST6 | Cystatin E/M |

| KRT6B | Keratin 6B |

| SPRR1B | Small Proline-Rich Protein 1B |

| S100A7A | S100 Calcium Binding Protein A7A |

| SERPINB3 | Serpin Family B Member 3 |

| KRTDAP | Keratinocyte Differentiation Associated Protein |

| S100A7 | S100 Calcium Binding Protein A7 (Psoriasin 1) |

| TGM1 | Transglutaminase 1 |

| SBSN | Suprabasin |

| SPRR2E | Small Proline-Rich Protein 2E |

| GJB6 | Gap Junction Protein Beta 6 |

| IVL | Involucrin |

| KRT16 | Keratin 16 |

| LYPD3 | LY6/PLAUR Domain Containing 3 |

| CNFN | Cornifelin |

| SERPINB4 | Serpin Family B Member 4 |

| S100A12 | S100 Calcium Binding Protein A12 |

| CEACAM5 | Carcinoembryonic Antigen Related Cell Adhesion Molecule 5 |

| CLCA2 | Chloride Channel Accessory 2 |

| TMPRSS11E | Transmembrane Serine Protease 11E |

| KLK8 | Kallikrein Related Peptidase 8 |

| SCEL | Sciellin |

| FAT2 | FAT Atypical Cadherin 2 |

| NICE-1 | - |

| GPR115 | G Protein-Coupled Receptor 115 |

| C10orf99 | Chromosome 10 Open Reading Frame 99 |

| AKR1B10 | Aldo-Keto Reductase Family 1 Member B10 |

| ABCA12 | ATP Binding Cassette Subfamily A Member 12 |

| DSC3 | Desmocollin 3 |

| SDR16C5 | Short Chain Dehydrogenase/Reductase Family 16C Member 5 |

| IL36RN | Interleukin 36 Receptor Antagonist |

| CYP4F22 | Cytochrome P450 Family 4 Subfamily F Member 22 |

| DSG3 | Desmoglein 3 |

| LOR | Loricrin |

| SERPINB7 | Serpin Family B Member 7 |

| GRHL1 | Grainyhead Like Transcription Factor 1 |

| PGLYRP4 | Peptidoglycan Recognition Protein 4 |

| ALOXE3 | Arachidonate Lipoxygenase 3 |

| FLG | Filaggrin |

| LCE3D | Late Cornified Envelope 3D |

| SPINK5 | Serine Peptidase Inhibitor Kazal Type 5 |

| LCE3E | Late Cornified Envelope 3E |

| PSORS1C1 | Psoriasis Susceptibility 1 Candidate 1 |

| CAST | Calpastatin |

| KLK5 | Kallikrein Related Peptidase 5 |

| IL36G | Interleukin 36 Gamma |

| CDSN | Corneodesmosin |

| Gene Symbol | Gene Name |

|---|---|

| CXCL1 | C-X-C Motif Chemokine Ligand 1 |

| KYNU | Kynureninase |

| CCL20 | C-C Motif Chemokine Ligand 20 |

| IL8 | Interleukin 8 |

| PI3 | Peptidase Inhibitor 3 |

| DEFB4A | Defensin Beta 4A |

| IFI27 | Interferon Alpha Inducible Protein 27 |

| IL1B | Interleukin 1 Beta |

| S100A8 | S100 Calcium Binding Protein A8 |

| S100A9 | S100 Calcium Binding Protein A9 |

| MMP1 | Matrix Metallopeptidase 1 |

| TNFAIP3 | TNF Alpha Induced Protein 3 |

| SERPINB1 | Serpin Family B Member 1 |

| IL1RN | Interleukin 1 Receptor Antagonist |

| ADM | Adrenomedullin |

| FOSL1 | FOS Like 1, AP-1 Transcription Factor Subunit |

| ZC3H12A | Zinc Finger CCCH-Type Containing 12A |

| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 |

| CSF2 | Colony Stimulating Factor 2 |

| MICAL2 | Microtubule Associated Monooxygenase, Calponin And LIM Domain Containing 2 |

| SOCS3 | Suppressor Of Cytokine Signaling 3 |

| GADD45A | Growth Arrest And DNA Damage Inducible Alpha |

| NFKBIZ | NFKB Inhibitor Zeta |

| CXCL10 | C-X-C Motif Chemokine Ligand 10 |

| STAT1 | Signal Transducer And Activator Of Transcription 1 |

| MMP9 | Matrix Metallopeptidase 9 |

| CCL2 | C-C Motif Chemokine Ligand 2 |

| CD274 | CD274 Molecule (PD-L1) |

| CXCL9 | C-X-C Motif Chemokine Ligand 9 |

| IDO1 | Indoleamine 2,3-Dioxygenase 1 |

| IRF1 | Interferon Regulatory Factor 1 |

| PLAUR | Plasminogen Activator, Urokinase Receptor |

| MUC5B | Mucin 5B, Oligomeric Mucus/Gel-Forming |

| ICAM1 | Intercellular Adhesion Molecule 1 |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A |

| IFIT3 | Interferon Induced Protein With Tetratricopeptide Repeats 3 |

| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 |

| ISG15 | ISG15 Ubiquitin Like Modifier |

| OASL | 2'-5'-Oligoadenylate Synthetase Like |

| IFI6 | Interferon Alpha Inducible Protein 6 |

| IFIT2 | Interferon Induced Protein With Tetratricopeptide Repeats 2 |

| MX1 | MX Dynamin Like GTPase 1 |

| RSAD2 | Radical S-Adenosyl Methionine Domain Containing 2 |

| HERC5 | HECT And RLD Domain Containing E3 Ubiquitin Protein Ligase 5 |

| XAF1 | XIAP Associated Factor 1 |

| IFI44L | Interferon Induced Protein 44 Like |

| SAMD9L | Sterile Alpha Motif Domain Containing 9 Like |

| OAS1 | 2'-5'-Oligoadenylate Synthetase 1 |

| IFIH1 | Interferon Induced With Helicase C Domain 1 |

| EPSTI1 | Epithelial Stromal Interaction 1 |

Beyond direct binding to RAREs, this compound can also indirectly modulate gene expression. This can occur through the regulation of other transcription factors or signaling molecules that, in turn, affect the expression of their own sets of target genes.

Effects on Signaling Cascades Regulating Gene Expression

This compound can influence various signaling cascades that play a role in gene expression. This adds another layer of complexity to its mechanism of action, extending beyond the direct activation of nuclear receptors.

JAK/STAT Pathway: Acitretin has been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. In human keratinocyte (HaCaT) cells, Acitretin can inhibit cell proliferation by decreasing the expression of STAT1 and STAT3. nih.govnih.gov The JAK/STAT pathway is a critical signaling route for a variety of cytokines and growth factors that are involved in inflammation and cell growth. mdpi.comresearchgate.net By downregulating key components of this pathway, Acitretin can alter the expression of genes involved in these processes. This is consistent with gene expression profiling data, which shows that STAT1 is among the genes downregulated by this compound. researchgate.net

Other Potential Pathways: While the mechanism of action of Acitretin is not fully understood, its effects on cell proliferation and differentiation suggest potential interactions with other signaling pathways. mdpi.com Retinoids, in general, are known to influence signaling cascades that are crucial for cancer treatment by affecting oncogenic pathways. researchgate.net The cellular response to retinoic acid is known to involve transcription factors like KLF4, which can interact with coactivators such as p300/CBP and mediate its own transcriptional programs. wikipedia.org

Cellular and Preclinical Investigations of Biological Activity

Effects on Cellular Growth and Homeostasis

9-cis Acitretin (B1665447) exerts significant influence over cellular growth and the maintenance of tissue equilibrium. Its effects are multifaceted, encompassing the regulation of cell proliferation, the induction of cellular differentiation, the triggering of programmed cell death (apoptosis), and the modulation of the cell cycle. These actions are critical to its potential therapeutic applications and are observed across a variety of cell types.

Regulation of Cell Proliferation in Various Cell Lines

9-cis Acitretin has demonstrated the ability to inhibit the proliferation of various cell lines, a key aspect of its biological activity. waocp.org For instance, in cutaneous T-cell lymphoma (CTCL) cell lines such as HUT78 and MyLa, treatment with 9-cis retinoic acid (a closely related compound) resulted in the inhibition of cell proliferation. mdpi.com Similarly, studies on epidermal cells have shown that Acitretin can inhibit their growth, although these effects can be influenced by culture conditions. waocp.orgiarc.fr In fibroblast lines derived from psoriatic skin, Acitretin was found to be cytostatic, meaning it halted cell growth, whereas it had no such effect on fibroblasts from normal skin. iarc.fr However, in primary cultures of human sebocytes, even at high concentrations, Acitretin had minimal impact on cell proliferation. iarc.fr The antiproliferative effects of this compound are generally considered to be less potent than those of all-trans-retinoic acid and 13-cis-retinoic acid. waocp.org

Table 1: Effects of Acitretin on Cell Proliferation in Different Cell Lines

| Cell Line | Effect of Acitretin | Reference |

|---|---|---|

| Epidermal Cells | Inhibition of growth. iarc.fr | iarc.fr |

| Psoriatic Skin Fibroblasts | Cytostatic (inhibition of cell growth). iarc.fr | iarc.fr |

| Normal Skin Fibroblasts | No effect. iarc.fr | iarc.fr |

| Human Sebocytes | Minimal effect on proliferation. iarc.fr | iarc.fr |

| Cutaneous T-cell Lymphoma (CTCL) cells (HUT78, MyLa) | Inhibition of proliferation (by 9-cis retinoic acid). mdpi.com | mdpi.com |

Induction of Cellular Differentiation Processes

A hallmark of retinoid activity is the induction of cellular differentiation, a process by which cells mature to perform specialized functions. This compound has been shown to promote the differentiation of various cell types. Retinoids, in general, are known to normalize keratinocyte differentiation in the epithelium. nih.gov While Acitretin was found to be less effective than all-trans-retinoic acid and 13-cis-retinoic acid in inducing differentiation in the human myelomonocytic cell lines HL-60 and U937, it did induce a moderate increase in differentiation in HL-60 cells at higher doses. iarc.fr This effect was enhanced by the presence of interferon-γ. iarc.fr The ability of 9-cis retinoic acid to induce differentiation has been observed in several cell types, contributing to its potential as a cancer-preventive agent. waocp.org

Mechanisms of Apoptosis Induction

This compound can trigger apoptosis, or programmed cell death, in various cell types, a crucial mechanism for eliminating damaged or cancerous cells. nih.gov In cutaneous T-cell lymphoma (CTCL) cells, 9-cis retinoic acid has been shown to induce apoptosis. mdpi.com This pro-apoptotic activity is a common feature among retinoids. waocp.org One of the proposed mechanisms involves the inhibition of the Fas ligand (FasL) expression. nih.gov In T-cell hybridomas, 9-cis retinoic acid was found to inhibit T-cell receptor-mediated apoptosis by blocking the expression of FasL at the mRNA level, which in turn prevented the expression of the FasL protein on the cell surface. nih.gov This inhibitory effect on apoptosis induction required the activation of both RAR and RXR signaling pathways. nih.gov

Modulation of Cell Cycle Progression

The regulation of the cell cycle is a key mechanism through which this compound controls cell proliferation. Retinoids are known to arrest cells primarily in the G1 phase of the cell cycle. nih.gov Studies on lung cancer cells treated with 9-cis-retinoic acid revealed a significant increase in the percentage of cells in the G0/G1 phase and a decrease in the percentage of cells in the S phase. nih.gov This cell cycle arrest is often accompanied by a decrease in the expression of key cell cycle regulatory proteins. For instance, in lung cancer cells, 9-cis-retinoic acid treatment led to decreased expression of cyclin D1 and cyclin-dependent kinase 4 (cdk4). nih.gov Similarly, in a human epidermal carcinoma cell line, Acitretin was found to inhibit the expression of cyclin D1 mRNA and protein in a time-dependent manner. nih.gov

Table 2: Effect of 9-cis-Retinoic Acid on Lung Cancer Cell Cycle

| Cell Cycle Phase | Effect of 9-cis-RA | Reference |

|---|---|---|

| G0/G1 Phase | Significantly higher percentage of cells. nih.gov | nih.gov |

| S Phase | Lower percentage of cells. nih.gov | nih.gov |

Molecular and Biochemical Pathway Modulation

The diverse biological effects of this compound are rooted in its ability to modulate a complex network of intracellular signaling pathways. By interacting with nuclear receptors, it initiates a cascade of events that alter gene expression and, consequently, cellular behavior.

Influence on Intracellular Signaling Pathways (e.g., JAK/STAT)

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and immune responses. nih.gov this compound has been shown to influence this pathway. In a human epidermal carcinoma cell line (A431), Acitretin significantly inhibited the expression of STAT3 mRNA and protein in a time-dependent manner. nih.gov This downregulation of STAT3 was correlated with a decrease in the expression of cyclin D1, a key regulator of cell cycle progression. nih.gov These findings suggest that the regulation of the JAK/STAT3 signaling pathway plays a significant role in the effects of Acitretin on epidermal squamous-cell carcinoma cells. nih.gov The abnormal expression of STAT3 may even be a prerequisite for the therapeutic effect of Acitretin. nih.gov

Modulation of Cellular Metabolic Processes

Specific research detailing the direct modulation of cellular metabolic processes by isolated 9-cis-acitretin is not extensively available in the current scientific literature. The metabolism of the parent compound, all-trans-acitretin, primarily involves isomerization to its 13-cis form. lgmpharma.comdrugbank.com Additionally, under conditions of light exposure, all-trans-acitretin can convert into a mixture of geometric isomers, including 9-cis-acitretin. niscpr.res.in One study noted that after administration of etretinate (B1671770) (the prodrug of acitretin) to healthy subjects, 9-cis-acitretin was found as a minor metabolite in the plasma, alongside the more abundant 13-cis-acitretin. iarc.fr This suggests that 9-cis-acitretin can be present in biological systems following the administration of related retinoids, although its specific metabolic pathways and impact are not yet fully elucidated.

Impact on Gene and Receptor Expression Levels

The biological effects of retinoids are mediated through their binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate gene expression. nih.goviranjd.ir While the all-trans configuration of acitretin is considered optimal for RAR activity, it has been hypothesized that the 9-cis isomer of acitretin may also be capable of activating RARs. iarc.friarc.fr

Direct research on the effects of 9-cis-acitretin on gene expression has been conducted in the context of keratinocyte differentiation. A study investigating the various geometric isomers of acitretin found that 9-cis-acitretin demonstrated a more potent inhibitory effect on the expression of keratin (B1170402) 1 (K1) and keratin 10 (K10), which are markers of keratinocyte differentiation, compared to the all-trans and 9,13-di-cis isomers. niscpr.res.in

Table 1: Effect of Acitretin Isomers on Keratinocyte Differentiation Markers

| Isomer | Effect on Keratin 1 (K1) Expression | Effect on Keratin 10 (K10) Expression |

|---|---|---|

| 9-cis-Acitretin | Stronger Inhibition | Stronger Inhibition |

| 13-cis-Acitretin | Stronger Inhibition | Stronger Inhibition |

| all-trans-Acitretin | Weaker Inhibition | Weaker Inhibition |

| 9,13-di-cis-Acitretin | Weaker Inhibition | Weaker Inhibition |

Source: Adapted from Murayama et al., 2023 niscpr.res.in

In Vitro and Ex Vivo Models for Retinoid Research

The primary cell type used for investigating the biological activity of 9-cis-acitretin has been normal human epidermal keratinocytes. In these cultures, 9-cis-acitretin, along with 13-cis-acitretin, was found to be more active in suppressing the expression of differentiation-associated keratins (K1 and K10) than the parent all-trans-acitretin compound. niscpr.res.in This indicates that the isomeric form of the molecule plays a significant role in its biological function at the cellular level.

The human acute promyelocytic leukemia cell line, HL-60, has been utilized to assess the differentiation-inducing capabilities of acitretin isomers. In this model, the isomers displayed markedly different biological activities. All-trans-acitretin exhibited the highest potency in inducing differentiation. niscpr.res.in The activity of all-trans-acitretin was approximately three times higher than that of 13-cis-acitretin and seven times higher than that of 9-cis-acitretin or 9,13-di-cis-acitretin. niscpr.res.in Interestingly, the study also found that 9-cis-acitretin acted synergistically with the other isomers to induce differentiation in HL-60 cells. niscpr.res.in

Table 2: Differentiation-Inducing Activity of Acitretin Isomers in HL-60 Cells

| Isomer | Relative Differentiation-Inducing Activity |

|---|---|

| all-trans-Acitretin | Highest (ED₅₀: 3.8 x 10⁻⁶ M) |

| 13-cis-Acitretin | Intermediate (ED₅₀: 1.1 x 10⁻⁵ M) |

| 9-cis-Acitretin | Lower (ED₅₀: 2.5 x 10⁻⁵ M) |

| 9,13-di-cis-Acitretin | Lower (ED₅₀: 2.6 x 10⁻⁶ M) |

ED₅₀ represents the effective dose for 50% of the maximal response. A lower ED₅₀ indicates higher potency. Source: Adapted from Murayama et al., 2023 niscpr.res.in

There is currently a lack of specific preclinical studies in animal models that evaluate the biological activity of the isolated 9-cis-acitretin isomer for outcomes other than teratogenicity. Research has predominantly used the all-trans-acitretin form for in vivo investigations.

The assessment of 9-cis-acitretin's biological activities reveals distinct, cell-type-dependent effects.

Pro-differentiative Activity: In the HL-60 leukemia cell line, 9-cis-acitretin on its own is a weaker inducer of differentiation compared to all-trans-acitretin. However, it contributes synergistically when combined with other isomers. niscpr.res.in

Anti-differentiative/Anti-proliferative Activity in Keratinocytes: In normal human epidermal keratinocytes, 9-cis-acitretin demonstrates a potent ability to suppress differentiation markers K1 and K10. niscpr.res.in This anti-differentiative action is a key component of how retinoids normalize the hyperproliferative and abnormally differentiated epidermis seen in conditions like psoriasis. nih.govactasdermo.org The stronger inhibition by the 9-cis isomer suggests it may be a significant contributor to the therapeutic effect of acitretin, particularly when photoisomerization occurs. niscpr.res.in

Structure Activity Relationship Sar Studies and Analogue Design

Elucidation of Key Structural Elements for Receptor Binding

The molecular architecture of 9-cis acitretin (B1665447) is characterized by three principal domains that are crucial for its interaction with retinoid receptors: a hydrophobic β-ionone ring, a conjugated polyene chain, and a polar carboxylic acid terminus.

β-Ionone Ring: This bulky, lipophilic moiety serves as a critical anchor, fitting into a hydrophobic pocket within the ligand-binding domain (LBD) of both RARs and RXRs. The trimethyl substitutions on the cyclohexenyl ring contribute significantly to the hydrophobic interactions that stabilize the ligand-receptor complex.

Polyene Chain: The conjugated double bond system of the polyene chain acts as a rigid spacer, ensuring an appropriate distance between the β-ionone ring and the carboxylic acid group. The specific cis configuration at the 9th carbon-carbon double bond is a defining feature that influences the molecule's shape and its binding selectivity, particularly for RXRs.

Carboxylic Acid Terminus: The terminal carboxyl group is a key polar feature that typically forms strong hydrogen bonds with conserved amino acid residues, such as arginine, within the ligand-binding pocket of the receptors. This interaction is a hallmark of retinoid receptor binding and is essential for high-affinity interactions.

Analysis of Conformational Flexibility and Receptor Fit

While the polyene chain imparts a degree of rigidity, 9-cis acitretin retains some conformational flexibility through rotation around its single bonds. This flexibility allows the molecule to adopt a specific three-dimensional conformation that is complementary to the ligand-binding pocket of the receptor. The 9-cis bond introduces a significant bend in the molecule's geometry. Crystal structure analysis of the human RXRα ligand-binding domain bound to 9-cis retinoic acid reveals that the ligand-binding pocket of RXRα imposes a more pronounced bend on the 9-cis isomer (approximately 70°) compared to when it is bound to RARγ (approximately 60°). embopress.orgembopress.org This inherent geometric preference within the RXRα pocket is thought to be a key determinant of its selectivity for the 9-cis isomer over the all-trans isomer. embopress.orgembopress.org Upon binding, the ligand induces a conformational change in the receptor, a process known as transconformation, which is crucial for the recruitment of coactivator proteins and subsequent gene transcription. embopress.org

Design and Synthesis of this compound Analogues with Modified Activity Profiles

Insights from SAR studies have guided the design and synthesis of numerous analogues of this compound with the aim of improving receptor selectivity and modifying biological activity. These efforts have focused on altering the three key structural domains:

β-Ionone Ring Modifications: The synthesis of analogues with altered substitution patterns on the β-ionone ring or its replacement with other cyclic or aromatic structures has been explored to enhance receptor-specific interactions.

Polyene Chain Modifications: To probe the conformational requirements for receptor binding, analogues with restricted or altered polyene chain geometries have been synthesized. These "conformationally locked" analogues have been valuable in defining the bioactive conformation of the ligand.

Polar Head Group Modifications: The carboxylic acid group has been replaced with other polar moieties, such as amides or esters, to investigate the impact on binding affinity and pharmacokinetic properties.

The development of synthetic methods, such as the Pauson-Khand or Heck reactions, has facilitated the creation of a diverse range of 9-cis-retinoic acid and related analogues. researchgate.net The availability of high-specific-activity radiolabeled 9-cis-retinoic acid has been instrumental in competitive binding assays to characterize the receptor binding properties of these novel synthetic retinoids. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational techniques have become invaluable for elucidating the interactions between this compound and its receptors at an atomic level, thereby guiding the design of new analogues.

Ligand Docking Simulations

Molecular docking simulations are employed to predict the most favorable binding pose of this compound within the ligand-binding pockets of RAR and RXR subtypes. chemrevlett.com These computational models help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, docking studies can confirm the critical hydrogen bond between the ligand's carboxylate and a conserved arginine residue in the binding pocket.

Conformational Analysis of Ligand-Receptor Complexes

Following docking, molecular dynamics (MD) simulations can be performed to analyze the dynamic behavior of the ligand-receptor complex over time. dergipark.org.trsemanticscholar.org MD simulations provide insights into the conformational changes that occur in both the ligand and the receptor upon binding, which are essential for receptor activation. These simulations can reveal the stability of the binding pose and the flexibility of different regions of the complex.

Prediction of Binding Affinities and Selectivity

Computational methods can be used to predict the binding affinities of this compound and its analogues for different receptor subtypes. researchgate.net Scoring functions within docking programs provide an estimate of the binding energy, which can be used to rank potential ligands. More rigorous methods, such as free energy calculations, can provide more accurate predictions of binding affinity. These predictive models are valuable for prioritizing the synthesis of novel compounds with desired selectivity profiles.

Table 1: Comparative Binding Affinities of Selected Retinoids for RAR and RXR

| Compound | Target Receptor | Binding Affinity (Kd, nM) |

| 9-cis-Retinoic Acid | Retinoic acid receptor alpha | 0.3 |

| 9-cis-Retinoic Acid | Retinoic acid receptor gamma | 0.8 |

| All-trans-Retinoic Acid | Retinoic acid receptor alpha | Data not available |

| All-trans-Retinoic Acid | Retinoic acid receptor gamma | Data not available |

| 9-cis-Retinoic Acid | Retinoid X receptor alpha | Data not available |

This table is based on available data and is for illustrative purposes. Direct comparative values for all compounds across all receptors are not always available in a single study.

Advanced Analytical Methodologies for 9 Cis Acitretin

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of Acitretin (B1665447) and its isomers. Various techniques have been developed to achieve the necessary resolution and sensitivity for their determination in diverse matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of retinoids. Both normal-phase (NP) and reversed-phase (RP) HPLC methods have been successfully developed for the separation of Acitretin isomers.

Reversed-phase HPLC, often utilizing a C18 stationary phase, is common. A gradient reversed-phase HPLC method has been described for the separation of all-trans-, 13-cis-, and 9-cis-retinoic acid and their metabolites in plasma. nih.gov This method used a Nova-Pak C18 column with a mobile phase gradient of methanol-acetonitrile and aqueous acetic acid, achieving a limit of quantification of 2 ng/mL for each compound. nih.gov Another isocratic RP-HPLC method was developed to determine acitretin in the presence of its degradation products, using a Thermo beta-basic C18 column with a mobile phase of acetonitrile (B52724), isopropyl alcohol, and glacial acetic acid. nih.gov UV detection is typically performed at a wavelength of 350 nm or 360 nm, corresponding to the absorption maximum of the retinoids. nih.govnih.gov

Normal-phase HPLC has also been employed, as it can offer improved resolution for geometric isomers. iarc.friarc.fr One such method allowed for the quantification of acitretin and 13-cis-acitretin in human plasma. iarc.fr Due to the light sensitivity of retinoids, all procedures must be carried out under yellow or red light to prevent artifactual isomerization. sav.skrsc.org

| Technique | Column | Mobile Phase | Detection | Key Findings/Application | Reference |

|---|---|---|---|---|---|

| Gradient RP-HPLC | Nova-Pak C18 | Methanol-acetonitrile (65:35, v/v) with 5% THF (A) and 2% aqueous acetic acid (B) | UV at 350 nm | Simultaneous quantification of all-trans-, 13-cis-, 9-cis-retinoic acid and metabolites in plasma. LOQ of 2 ng/mL. | nih.gov |

| Isocratic RP-HPLC | Thermo beta-basic C18 (100 mm × 4.6 mm, 5 μm) | Acetonitrile:Isopropyl Alcohol:Glacial Acetic Acid (70:29.7:0.3, v/v/v) | UV at 360 nm | Stability-indicating method for acitretin and its degradation products. | nih.gov |

| Normal-Phase HPLC | Not specified | Not specified | UV Detection | Improved quantification of acitretin and 13-cis-acitretin in human plasma. | iarc.fr |

For higher sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. rsc.org This technique couples the separation power of HPLC with the sensitive and selective detection capabilities of a triple quadrupole mass spectrometer.

LC-MS/MS methods for Acitretin isomers typically operate in negative ion mode using an electrospray ionization (ESI) source. researchgate.netpillbuys.com The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition. For Acitretin and its isomers, a common transition is m/z 325.2 → 266.0. rsc.org The use of a stable isotope-labeled internal standard, such as Acitretin-d3, is crucial for accurate quantification, as it compensates for variations in extraction recovery and matrix effects. researchgate.net

A high-throughput LC-ESI-MS/MS method was developed and validated for the simultaneous quantification of all-trans-acitretin and 13-cis-acitretin in human plasma over a concentration range of 0.3–500 ng/mL. rsc.org Chromatographic separation of the isomers was achieved on a Gemini C18 column. rsc.org Another method used an Ascentis-RP amide column to separate acitretin and isoacitretin (B1672207) (13-cis-acitretin). researchgate.net

| Parameter | Method 1 Details | Method 2 Details | Reference |

|---|---|---|---|

| Column | Gemini C18 (50 x 2.0 mm, 3 µm) | Ascentis-RP amide (150 x 4.6 mm, 5 µm) | rsc.org, researchgate.net |

| Ionization Mode | Negative Ion ESI | Negative Ion ESI (Turbo Ion Spray) | rsc.org, researchgate.net |

| MRM Transition (Analyte) | m/z 325.2 → 266.0 | m/z 325.4 → 266.3 (Acitretin) m/z 325.2 → 266.1 (Isoacitretin) | rsc.org, researchgate.net |

| Internal Standard (IS) | all-trans-acitretin-d3 and 13-cis-acitretin-d3 | Acitretin-d3 | rsc.org, researchgate.net |

| MRM Transition (IS) | m/z 328.0 → 266.0 | m/z 328.3 → 266.3 | rsc.org, researchgate.net |

| Validated Range | 0.3–500 ng/mL | 1.025–753.217 ng/mL (Acitretin) 0.394–289.234 ng/mL (Isoacitretin) | rsc.org, researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) is another technique that has been applied to the analysis of Acitretin. actascientific.com While less common for bioanalytical applications involving isomers compared to HPLC and LC-MS/MS, HPTLC offers advantages such as high sample throughput and low cost. It has been used for the determination of Acitretin in pharmaceutical dosage forms. actascientific.com The method's ability to separate the parent drug from potential impurities and degradation products makes it suitable for quality control purposes. actascientific.com

Studies on Isomerization and Degradation in Analytical Contexts

The inherent instability of retinoids, including 9-cis-acitretin, necessitates careful consideration of isomerization and degradation during analysis. These processes can significantly alter the composition of a sample, leading to inaccurate quantification and characterization.

Photoisomerization Studies and Their Impact on Sample Integrity

Due to its conjugated tetraene structure, 9-cis-acitretin is highly susceptible to photoisomerization, a process where light exposure induces a change in the geometric arrangement of the molecule. iarc.fr This can lead to the formation of other isomers, such as all-trans-acitretin and 13-cis-acitretin. niscpr.res.in

Research has shown that exposure to natural or white fluorescent light can cause a constant interconversion among the geometrical isomers of acitretin. niscpr.res.in One study found that illuminating ethanolic solutions of all-trans-acitretin with white fluorescent lamps resulted in the formation of 9-cis-acitretin, 13-cis-acitretin, and 9,13-di-cis-acitretin. niscpr.res.in The rate of this photoisomerization was found to be a zero-order reaction under constant illumination. niscpr.res.in

The impact of photoisomerization on sample integrity is significant. The formation of additional isomers during sample handling and analysis can lead to an overestimation or underestimation of the actual concentration of 9-cis-acitretin. To mitigate this, studies have emphasized the need to handle samples under yellow light or in dark conditions to minimize degradation. rsc.org The use of antioxidants, such as L-ascorbic acid, has also been shown to improve the stability of acitretin isomers in plasma samples. rsc.org A comparative study demonstrated that the degradation of both all-trans-acitretin and 13-cis-acitretin was about 25–30% higher in normal light compared to yellow light. rsc.org

Table 1: Impact of Light Conditions on Acitretin Isomer Degradation rsc.org

| Condition | Analyte | Degradation after 10 hours |

|---|---|---|

| Normal Light | all-trans-acitretin | ~65-51% |

| 13-cis-acitretin | ~65-51% | |

| Yellow Light | all-trans-acitretin | ~35-28% |

| 13-cis-acitretin | ~35-28% |

Interconversion Between Geometric Isomers

Beyond photoisomerization, the interconversion between geometric isomers of acitretin can also occur under various conditions, including in biological matrices. Following oral administration, acitretin (all-trans-isomer) undergoes extensive metabolism, with a primary step being isomerization to its 13-cis form (isoacitretin). ijdvl.comfda.govdrugbank.com This interconversion is a significant factor in the pharmacokinetics of the drug.

Studies have shown that glutathione (B108866) can catalyze the interconversion of acitretin and its 13-cis isomer. iarc.fr This non-enzymatic catalysis may contribute to the presence of both isomers in the body after the administration of either one. researchgate.net The rate of this reaction can be influenced by factors such as glutathione concentration and atmospheric exposure. researchgate.net

In analytical settings, the potential for interconversion during sample preparation and storage must be addressed. For instance, in cell culture media without protein binding, retinoids have been found to be unstable and prone to isomerization. nih.gov The use of appropriate solvents, pH conditions, and storage temperatures is crucial to maintain the original isomeric composition of the sample.

Methodologies for Isomeric Purity Assessment

Accurately determining the isomeric purity of 9-cis-acitretin is essential for quality control and for understanding its specific biological activity. Various advanced analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of acitretin isomers. iarc.fractascientific.com Both normal-phase and reversed-phase HPLC methods have been developed.

Reversed-Phase HPLC (RP-HPLC): This is a common approach for separating acitretin and its isomers. iarc.fr Methods often utilize C18 columns with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer. researchgate.nettandfonline.com Gradient elution can be employed to achieve better separation of multiple isomers. researchgate.net

Normal-Phase HPLC (NP-HPLC): NP-HPLC has also been successfully applied for the separation of retinoid isomers. iarc.frresearchgate.net These methods often use silica (B1680970) gel columns. researchgate.net

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems, with their smaller particle size columns, offer higher resolution and faster analysis times compared to traditional HPLC. nih.govoup.com UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides high sensitivity and selectivity for the determination of acitretin isomers in complex matrices like plasma. oup.com

Chiral Chromatography: For separating enantiomers, which are stereoisomers that are mirror images of each other, chiral stationary phases (CSPs) are necessary. While acitretin itself is not chiral, some of its metabolites can be. Chiral HPLC methods using polysaccharide-based CSPs have been developed for the separation of other retinoid isomers and could potentially be applied to specific analytical challenges involving 9-cis-acitretin and its derivatives. nih.govmolnar-institute.com

The development of these analytical methods often involves careful optimization of chromatographic conditions, including the mobile phase composition, flow rate, and column temperature, to achieve baseline separation of all relevant isomers. oup.commdpi.com Validation of these methods for parameters such as specificity, linearity, precision, and accuracy is crucial to ensure reliable results. researchgate.net

Table 2: Analytical Methodologies for Acitretin Isomer Separation

| Methodology | Stationary Phase Example | Mobile Phase Example | Detection | Key Advantages | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 column | Acetonitrile and 0.3% glacial acetic acid | UV (360 nm) | Good separation of degradation products | researchgate.net |

| LC-ESI-MS/MS | Gemini C18 | 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile | Mass Spectrometry | High sensitivity and throughput for plasma samples | rsc.org |

| UPLC-MS/MS | Acquity UPLC BEH C18 | Acetonitrile and 0.01% acetic acid in water (gradient) | Mass Spectrometry | Baseline separation of all isomers | oup.com |

| Normal-Phase HPLC | Silica gel column | n-Hexane, 2-propanol, and glacial acetic acid (gradient) | UV | Simultaneous quantification of multiple retinoid isomers | researchgate.net |

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways activated by 9-cis Acitretin, and how do they differ from other retinoids?

- Answer : this compound primarily activates retinoic acid receptors (RARs) due to its structural features: a terminal carboxylic acid group and a lipophilic 4-methoxy-2,3,6-trimethylphenyl head group. Unlike all-trans-retinoic acid, this compound may also interact with retinoid X receptors (RXRs) due to its isomer-specific conformation, though its RAR affinity dominates in most experimental models . In vitro studies suggest its anti-proliferative effects involve modulating keratin expression and inhibiting ornithine decarboxylase activity .

Q. How does this compound's molecular structure influence its receptor binding and pharmacokinetic stability?

- Answer : The planar all-trans configuration of the side chain and the terminal carboxylic acid group optimize RAR binding. The lipophilic head enhances membrane permeability, but its cis-isomer configuration reduces metabolic stability compared to all-trans derivatives. Stability studies recommend storage at -80°C to prevent degradation .

Q. What in vitro models are most appropriate for studying this compound's anti-cancer or anti-psoriatic effects?

- Answer : Epidermal cell cultures (e.g., keratinocytes) and tumor cell lines (e.g., SCC-13 for squamous carcinoma) are standard. Key endpoints include keratin modulation, envelope formation, and IL-1 production. Dose-dependent effects are observed at 0.1–1 µM concentrations, with differentiation markers assessed via immunohistochemistry .

Advanced Research Questions

Q. How should researchers design dose-escalation studies for this compound to balance efficacy and adverse effects?

- Answer : Start with 25 mg/day (low-dose regimen), as pooled trial data show 2–3× fewer adverse events (e.g., dry skin, hypertriglyceridemia) compared to 50 mg/day. Monitor hepatic enzymes and triglycerides monthly. For psoriasis, gradual escalation to 30 mg/day achieves 53% PASI 50 response with improved tolerability .

Q. How can contradictory findings on this compound's impact on bone growth be reconciled in preclinical models?

- Answer : Studies showing no significant growth plate height reduction (e.g., ) used high doses (50 mg/kg), which disrupt chondrocyte columnar arrangement without altering overall plate thickness. Reconcile discrepancies by analyzing zone-specific effects (e.g., hypertrophic vs. proliferative zones) and employing micro-CT for 3D structural assessment .

Q. What methodological considerations are critical when assessing this compound's teratogenic risks in clinical trials?

- Answer :

- Ethanol interaction : Prohibit alcohol consumption, as it catalyzes conversion to etretinate (t½ = 45.7 days), extending teratogenicity risk beyond 3 years. Use HPLC to monitor plasma etretinate levels .

- Pregnancy protocols : Require dual contraception, monthly pregnancy tests, and post-trial monitoring for 3 years. Document ethanol intake rigorously to adjust risk timelines .

Q. How can researchers optimize this compound in combination therapies for psoriasis or Alzheimer's disease?

- Answer :

- Psoriasis : Combine with UVB phototherapy, starting at 10–25 mg/day. Adjust doses based on PASI 75/90 response thresholds. Avoid methotrexate co-administration due to hepatotoxicity risks .

- Alzheimer’s : Use CSF APPs-α as a biomarker (≥0.38 increase vs. placebo). Conduct 4-week double-blind trials with 30 mg/day dosing, paired with Aβ42 monitoring .

Data Contradiction Analysis

Q. Why do some studies report minimal hepatotoxicity with this compound, while others highlight severe liver damage?

- Answer : Hepatotoxicity risk correlates with dose duration and pre-existing liver conditions. Studies using ≤25 mg/day for ≤6 months report mild enzyme elevations (≤2× ULN), while high-dose/long-term use (50 mg/day, >12 months) shows irreversible damage. Pre-screen patients for hepatic dysfunction and exclude those with severe baseline abnormalities .

Methodological Guidelines

Q. What assays are recommended for quantifying this compound and its metabolites in biological matrices?

- Answer :

- LC-MS/MS : Use acetonitrile-based protein precipitation with internal standards (e.g., makisterone A for ecdysteroids). Validate sensitivity to 0.1 ng/mL for plasma .

- HPLC-UV : Employ C18 columns with methanol/water gradients (λ = 340 nm). Confirm 13-cis isomer separation to avoid quantification errors .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.